rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC16501151
Molecular Formula: C32H40Br2N2O8
Molecular Weight: 740.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H40Br2N2O8 |
|---|---|
| Molecular Weight | 740.5 g/mol |
| IUPAC Name | (2R,3S)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;(2S,3R)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/2C16H20BrNO4/c2*1-16(2,3)22-15(21)18-9-8-12(13(18)14(19)20)10-4-6-11(17)7-5-10/h2*4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t2*12-,13+/m10/s1 |
| Standard InChI Key | RYOMGNOYNZJFSS-LIPFMWGZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br.CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br.CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula, C₃₂H₄₀Br₂N₂O₈, reflects its dimeric structure, with a molecular weight of 740.5 g/mol. Its IUPAC name, (2R,3S)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid; (2S,3R)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, confirms the relative (rel) stereochemistry at the C2 and C3 positions. The Boc group at the pyrrolidine nitrogen enhances stability during synthetic manipulations, while the 4-bromophenyl substituent introduces electrophilic aromatic reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₄₀Br₂N₂O₈ |
| Molecular Weight | 740.5 g/mol |
| Stereochemistry | rel-(2S,3R) |
| Protecting Group | tert-Butoxycarbonyl (Boc) |
| Functional Groups | Carboxylic acid, Bromoarene |
The compound’s isomeric SMILES, CC(C)(C)OC(=O)N1CCC@HC2=CC=C(C=C2)Br, encodes its stereochemical configuration and substituent arrangement. Its solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) facilitates its use in coupling reactions .
Synthesis and Stereochemical Control
Asymmetric Synthesis Strategies
The synthesis of rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid relies on asymmetric catalysis to establish the correct stereochemistry. Enantioselective methods, such as chiral auxiliary-mediated cyclization or enzymatic resolution, are employed to achieve the desired (2S,3R) configuration . For instance, patents describe the use of tert-butyl (2R,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidine-2-carboxylate intermediates, which undergo bromophenyl substitution via Suzuki-Miyaura coupling .
Role of Protecting Groups
The Boc group serves dual purposes: (1) it prevents undesired side reactions at the pyrrolidine nitrogen during functionalization, and (2) it enhances solubility for purification . Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine for subsequent derivatization .
Table 2: Representative Synthetic Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Ring Formation | Chiral catalyst, DMF, 80°C | 65% |
| 2 | Boc Protection | Boc anhydride, DIPEA, DCM | 89% |
| 3 | Bromophenyl Substitution | 4-Bromophenylboronic acid, Pd | 72% |
| 4 | Carboxylic Acid Oxidation | KMnO₄, H₂O, 25°C | 85% |
Applications in Drug Discovery
PROTAC Development
Recent studies demonstrate the compound’s utility in synthesizing VHL-SF2-based PROTACs, which induce proteasome-dependent degradation of target proteins like BRD4 . The pyrrolidine scaffold provides rigidity and spatial orientation for E3 ligase recruitment, achieving DC₅₀ values of 17.2 μM in cellular assays .
β3 Adrenergic Receptor Agonists
Patent literature highlights derivatives of this compound as potent β3 adrenergic agonists, with applications in treating overactive bladder and metabolic disorders . The bromophenyl group enhances receptor binding affinity, while the Boc group allows gradual release of the active amine in vivo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume